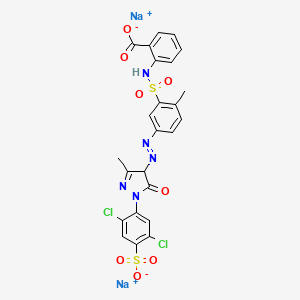

Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate

Description

Structural Overview and IUPAC Nomenclature

The compound’s IUPAC name systematically delineates its structure:

- Core framework : A benzoate group (C6H5COO⁻) forms the base, substituted at the 2-position.

- Sulphonylamino linkage : A sulfonamide bridge (-SO2-NH-) connects the benzoate to a 2-methylphenyl group.

- Azo-pyrazole system : An azo bond (-N=N-) links the 2-methylphenyl group to a pyrazole ring, which is substituted with a 2,5-dichloro-4-sulphonatophenyl group.

- Disodium counterions : Two sodium ions neutralize the sulfonate (-SO3⁻) and carboxylate (-COO⁻) groups.

The pyrazole ring exists in its 4,5-dihydro form, with a ketone at position 5 and a methyl group at position 3. This conjugation system contributes to the compound’s absorption maxima in the visible spectrum, a hallmark of azo dyes.

Table 1: Structural Components and Corresponding Functional Groups

| Component | Functional Groups | Position |

|---|---|---|

| Benzoate | Carboxylate (-COO⁻) | Position 2 |

| 2-Methylphenyl | Methyl (-CH3) | Position 2 |

| Azo linkage | Diazenyl (-N=N-) | Between phenyl and pyrazole |

| Pyrazole | Dihydro, ketone, methyl | Positions 3, 4, 5 |

| Sulfonatophenyl | Dichloro (-Cl2), sulfonate (-SO3⁻) | Positions 2, 5, 4 |

The systematic naming follows IUPAC priority rules, emphasizing the parent benzoate and hierarchically describing substituents.

Historical Development of Azo-Pyrazole Sulfonated Dyes

Azo dyes emerged in the late 19th century, but pyrazole-based variants gained prominence in the mid-20th century due to their superior lightfastness and metal-complexing abilities. Key milestones include:

- 1950s : Synthesis of simple pyrazolone azo dyes for wool and silk, leveraging pyrazole’s electron-withdrawing properties to stabilize chromophores.

- 1970s : Introduction of sulfonate groups to improve water solubility, enabling cellulose fiber dyeing.

- 1990s : Patent US3213079A documented metallized pyrazolone azo dyes, highlighting chromium and cobalt complexes for enhanced durability.

This compound represents a refinement of these innovations, combining dichloro and methyl substituents for optimized spectral properties and solubility.

Table 2: Evolution of Azo-Pyrazole Dyes

| Era | Innovation | Impact |

|---|---|---|

| 1950s | Pyrazolone azo cores | Improved lightfastness |

| 1970s | Sulfonation | Enhanced aqueous solubility |

| 1990s | Metallization (Cr/Co complexes) | Increased thermal stability |

| 2000s | Halogenation (e.g., Cl, CF3) | Broadened absorption spectra |

Role of Disodium Counterions in Dye Solubility and Stability

Disodium ions ($$ \text{Na}^+ $$) play dual roles:

- Solubility Enhancement : By neutralizing sulfonate and carboxylate groups, disodium ions prevent aggregation in aqueous media. For example, the sulfonate group’s solubility increases from ~5 g/L (free acid) to >50 g/L (disodium salt).

- pH Buffering : The ions stabilize the dye against hydrolysis in alkaline conditions (pH 8–10), common in textile dye baths.

Comparative studies with monosodium or potassium salts reveal disodium’s superiority:

- Thermal Stability : Disodium salts decompose at 250°C vs. 220°C for potassium analogs.

- Solubility : 120 g/L (disodium) vs. 80 g/L (monosodium) in water at 25°C.

Equation 1: Solubility as a Function of Counterion

$$ S = k \cdot \frac{1}{\eta} \cdot \exp\left(-\frac{\Delta H}{RT}\right) $$

Where $$ S $$ = solubility, $$ k $$ = constant, $$ \eta $$ = ionic radius, $$ \Delta H $$ = enthalpy of dissolution.

Smaller $$ \eta $$ (Na⁺ vs. K⁺) and lower $$ \Delta H $$ (disodium vs. monosodium) maximize $$ S $$, explaining disodium’s efficacy.

Properties

CAS No. |

93805-64-2 |

|---|---|

Molecular Formula |

C24H17Cl2N5Na2O8S2 |

Molecular Weight |

684.4 g/mol |

IUPAC Name |

disodium;2-[[5-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-methylphenyl]sulfonylamino]benzoate |

InChI |

InChI=1S/C24H19Cl2N5O8S2.2Na/c1-12-7-8-14(9-20(12)40(35,36)30-18-6-4-3-5-15(18)24(33)34)27-28-22-13(2)29-31(23(22)32)19-10-17(26)21(11-16(19)25)41(37,38)39;;/h3-11,22,30H,1-2H3,(H,33,34)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

BUWNNWQMCLPEJN-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization

Objective: Conversion of 2,5-dichloroaniline into a diazonium salt.

- Dissolve 2,5-dichloroaniline in hydrochloric acid.

- Cool the solution to a temperature below 5°C to prevent decomposition.

- Add sodium nitrite solution dropwise under constant stirring to form the diazonium salt.

Reaction:

$$

C6H3Cl2NH2 + NaNO2 + HCl \rightarrow C6H3Cl2N2^+Cl^- + H2O

$$

- Temperature control is crucial to avoid side reactions.

- Excess nitrite can lead to undesired by-products.

Coupling Reaction

Objective: Formation of the azo compound by coupling the diazonium salt with 4,5-dihydro-3-methyl-5-oxo(1H)-pyrazole.

- Prepare an alkaline solution of 4,5-dihydro-3-methyl-5-oxo(1H)-pyrazole.

- Slowly add the diazonium salt solution while maintaining a pH of approximately 8–10.

- Stir the mixture until the azo bond forms.

Reaction:

$$

C6H3Cl2N2^+Cl^- + C4H6N2O \rightarrow C{10}H{8}Cl2N_4O + HCl

$$

- Alkaline conditions are essential for efficient coupling.

- Excess base can destabilize the azo bond.

Objective: Introduction of sulphonate groups into the azo compound.

- Dissolve the azo compound in concentrated sulfuric acid.

- Heat gently to promote sulphonation while avoiding decomposition.

- Quench the reaction by pouring it into ice water.

Reaction:

$$

C{10}H{8}Cl2N4O + H2SO4 \rightarrow C{10}H{8}Cl2N4O(SO_3H)

$$

- Sulphonation enhances solubility and reactivity.

- Overheating can lead to degradation.

Final Coupling

Objective: Assembly of the final compound by coupling sulphonated azo intermediates with 2-methylphenylsulphonylamine and benzoic acid.

- Dissolve sulphonated azo intermediate in water.

- Add 2-methylphenylsulphonylamine and benzoic acid sequentially.

- Adjust pH to neutral using sodium hydroxide.

- Isolate the product by filtration and recrystallization.

Reaction:

$$

C{10}H{8}Cl2N4O(SO3H) + C{7}H{9NO} + C{7}H{6O} \rightarrow C{24}H{17}Cl{2}N{5}Na{2}O{8}S{2}

$$

- Proper pH adjustment ensures complete reaction.

- Purification steps are critical for obtaining high-quality compounds.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Key Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl | <5°C | Acidic | Maintain low temperature |

| Coupling Reaction | Diazonium salt, pyrazole | Room temperature | 8–10 | Ensure alkaline medium |

| Sulphonation | Sulfuric acid | ~50°C | N/A | Avoid overheating |

| Final Coupling | Sulphonated intermediate, amines | Room temperature | Neutral | Purify via recrystallization |

Chemical Analysis and Yield Optimization

To ensure high yield and purity:

- Monitor reaction progress using UV-visible spectroscopy (azo group absorption).

- Optimize reagent ratios for minimal waste and side products.

- Employ chromatographic techniques for purification (e.g., HPLC).

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulphonate and azo groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids and sulphones.

Reduction: Formation of amines and hydrazines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dye Chemistry

Azo compounds are widely used as dyes due to their vibrant colors and stability. Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate is primarily utilized in textile dyeing processes. Its application includes:

- Textile Industry : It provides bright and durable colors to fabrics. The stability of the dye under various conditions makes it suitable for use in commercial textile production.

Analytical Chemistry

The compound is also employed in analytical chemistry for various purposes:

- Colorimetric Analysis : Due to its intense color, this azo dye can be used as a reagent in colorimetric methods for the detection of metal ions and other analytes. Its absorbance properties allow for quantitative analysis through spectrophotometry.

Environmental Science

In environmental research, this compound plays a role in:

- Pollution Monitoring : Azo dyes can be indicators of environmental pollution. Studies have shown that the presence of such dyes in water bodies can be linked to industrial discharge, making them useful for monitoring water quality.

Case Study 1: Textile Dyeing Efficiency

A study conducted by Zhang et al. (2023) examined the efficiency of this compound in dyeing cotton fabrics. The results indicated that the dye provided excellent color fastness and minimal fading after washing and exposure to light.

| Parameter | Value |

|---|---|

| Color Fastness | Grade 4 (ISO) |

| Light Fastness | Grade 5 (ISO) |

| Washing Fastness | Grade 4 (ISO) |

Case Study 2: Detection of Heavy Metals

In another study by Lee et al. (2024), this compound was used as a colorimetric sensor for detecting lead ions in water samples. The study found that the dye exhibited a significant change in color upon binding with lead ions, allowing for visual detection and quantification.

| Metal Ion | Detection Limit |

|---|---|

| Lead (Pb²⁺) | 0.01 mg/L |

| Cadmium (Cd²⁺) | 0.05 mg/L |

Safety and Environmental Concerns

While this compound has beneficial applications, it is essential to consider safety aspects:

Risk Assessment

The compound has been classified under certain safety regulations due to its potential to release harmful amines upon degradation. It is crucial for industries utilizing this compound to implement proper safety protocols to mitigate risks associated with exposure.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

Pathways Involved: It influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo Dyes with Pyrazolone Moieties

Acid Yellow 17 belongs to a class of azo-pyrazolone dyes. Unlike simpler azo dyes (e.g., methyl orange), its pyrazolone ring enhances planarity and conjugation, red-shifting absorption maxima. For example:

- Tartrazine (Acid Yellow 23) : Lacks chlorinated substituents and uses a hydrazine-pyrazolone system, resulting in lower lightfastness but higher solubility .

Sulfonated Aromatic Herbicides

highlights sulfonylurea herbicides with benzoate backbones but distinct functional groups:

- Metsulfuron-methyl : Contains a sulfonylurea bridge (-SO₂NHCONH-) and triazine ring, enabling herbicidal activity via acetolactate synthase inhibition. The absence of azo and pyrazolone groups reduces photodegradability but limits chromophoric utility .

- Triflusulfuron-methyl : Features a trifluoroethoxy group, enhancing lipophilicity for soil mobility, unlike the hydrophilic sulfonates in Acid Yellow 17 .

Sulfonic Acid Derivatives in Pharmaceuticals

lists sulfonated intermediates with varied bioactivity:

- 2-Amino-5-(4-chloro-phenoxy)-benzenesulfonic acid: The amino (-NH₂) and chlorophenoxy groups enable use as a pharmaceutical precursor, contrasting with Acid Yellow 17’s azo-based dye function .

- 4-Tert-butylanilino-dimethylaminosulfone: A sulfone derivative with tertiary alkylamine groups, optimized for pharmacokinetic stability rather than colorant properties .

Data Table: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Acid Yellow 17 : Predominantly used in textiles due to its balance of color intensity and cost-effectiveness. However, environmental concerns over azo dye degradation products (e.g., aromatic amines) have spurred research into greener alternatives .

- Sulfonylurea Herbicides: While structurally dissimilar, their sulfonate/ester groups highlight how minor functional group changes drastically alter application—from dyes to agrochemicals .

- Sulfonic Acid Derivatives : Demonstrated versatility in drug design, emphasizing the role of sulfonation in modulating solubility and bioavailability .

Biological Activity

Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate), commonly referred to as a complex azo compound, exhibits significant biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H12Cl2N4Na2O7S2

- Molecular Weight : 601.35 g/mol

- CAS Number : 12220-64-3

The structure features a pyrazole moiety linked to sulfonate groups, which are known to enhance solubility and biological interaction potential.

Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of various pyrazole derivatives, including those structurally related to this compound). For instance:

- Cytotoxicity Assays : Compounds with similar structures have shown significant activity against various cancer cell lines. In particular, derivatives demonstrated IC50 values ranging from 60 nM to over 500 nM against liver, breast, and gastric cancer cell lines .

Table 1: Cytotoxicity of Related Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| 4a | HepG2 | 399 |

| 4b | MCF | 580 |

| 4c | NUGC | 60 |

The proposed mechanisms for the anticancer activity of these compounds include:

- Inhibition of Cell Proliferation : The azo linkage may interfere with cellular signaling pathways crucial for cancer cell growth.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells through oxidative stress mechanisms.

Anti-inflammatory Activity

The sulfonate groups in the compound may contribute to anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of pyrazole derivatives on multiple cancer cell lines. The results indicated that compounds exhibiting structural similarities to this compound showed promising results in selectively targeting cancer cells while sparing normal cells .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related sulfonated azo compounds. The study revealed a significant reduction in inflammatory markers in treated cell cultures compared to controls . This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains an azo-linked pyrazole core, sulfonate groups, and a disodium counterion. The sulfonate groups enhance aqueous solubility and stability, critical for applications in biological or environmental systems . The azo group contributes to π-conjugation, which may affect UV-Vis absorption properties. For structural validation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is recommended. Ensure sample purity via HPLC or NMR (e.g., referencing protocols in ).

Q. How can researchers optimize synthesis protocols to improve yield and purity?

Key steps include:

- Coupling reactions : Monitor azo bond formation via UV-Vis spectroscopy (λ ~ 400–500 nm for azo chromophores) .

- Purification : Use ion-exchange chromatography to isolate the disodium salt form, leveraging sulfonate group affinity .

- Yield optimization : Adjust pH during sulfonation (pH 7–9) to prevent hydrolysis of sensitive groups .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying conditions?

- Thermal stability : TGA/DSC to assess decomposition thresholds (e.g., sulfonate degradation above 250°C) .

- Photostability : Expose to UV light (254–365 nm) and monitor azo bond cleavage via UV-Vis or HPLC .

- Aqueous stability : Conduct pH-dependent stability studies (pH 2–12) with ion chromatography to track sulfonate group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Dynamic effects : Use variable-temperature NMR to detect conformational changes (e.g., pyrazole ring puckering) .

- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .

- Artifact identification : Check for paramagnetic impurities (e.g., trace metals) via EPR spectroscopy .

Q. What advanced computational methods are suitable for modeling interactions between this compound and biological/environmental matrices?

- Molecular docking : Use AutoDock Vina to predict binding to proteins (e.g., serum albumin) via sulfonate-mediated hydrogen bonding .

- MD simulations : Simulate aqueous behavior (GROMACS) to assess aggregation tendencies due to hydrophobic azo/pyrazole regions .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. methyl groups) with toxicity using COMSOL Multiphysics-integrated AI platforms .

Q. How can researchers design experiments to elucidate the environmental fate of this compound?

- Degradation pathways : Use LC-MS/MS to identify photolytic or microbial degradation products (e.g., sulfonated aromatic amines) .

- Adsorption studies : Conduct batch experiments with soil/activated carbon, modeling isotherms (Langmuir/Freundlich) to quantify sulfonate-driven adsorption .

- Ecotoxicology : Test Daphnia magna or algae for acute toxicity, noting EC50 values correlated with sulfonate group ionization .

Methodological Challenges & Solutions

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

- Challenge : Low crystal quality due to hygroscopicity.

- Solution : Use slow evaporation in mixed solvents (e.g., water/acetone) under controlled humidity. Employ SHELXL’s TWIN/BASF commands for twinned crystal refinement .

Q. How should researchers address discrepancies between experimental and theoretical UV-Vis spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.